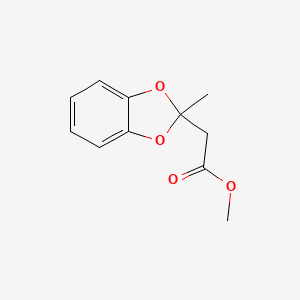

Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-methyl-1,3-benzodioxol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(7-10(12)13-2)14-8-5-3-4-6-9(8)15-11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUGBKWOADLPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC=C2O1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 13C NMR Characterization of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate

This guide provides an in-depth technical analysis of the 13C NMR spectroscopy of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate . It is designed for researchers synthesizing benzodioxole derivatives or characterizing complex heterocyclic intermediates.[1]

Executive Summary & Structural Logic

Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (Analogous Acid CAS: 4442-72-2) represents a specific class of 2,2-disubstituted 1,3-benzodioxoles.[1] Unlike the more common methylene-bridged benzodioxoles (e.g., piperonyl derivatives), this molecule features a quaternary carbon at the C2 position, resulting from the ketalization of catechol with a

The 13C NMR spectrum of this compound is defined by three distinct electronic environments:

-

The Catechol Backbone: Electron-rich aromatic signals.[1]

-

The Spiro-like C2 Center: A highly characteristic quaternary acetal carbon.[1]

-

The Aliphatic Side Chain: An acetate arm providing carbonyl and methylene signatures.[1]

Synthesis Context for NMR Interpretation

To understand the spectrum, one must understand the origin of the carbons.[1] The molecule is typically synthesized via the acid-catalyzed condensation of Catechol and Methyl Acetoacetate .[1]

-

Mechanistic Implication: The ketone carbonyl of the acetoacetate becomes the tetrahedral C2 of the dioxole ring.[1] This transformation shifts the carbon signal from a ketone range (~200 ppm) to a ketal range (~110-120 ppm).[1]

13C NMR Spectral Analysis

The following data presents the chemical shift assignments. Note that specific values may vary slightly (

Table 1: Chemical Shift Assignments (CDCl3, 100 MHz)

| Carbon Environment | Label (see Diag.) | Chemical Shift ( | Multiplicity (DEPT-135) | Electronic Driver |

| Carbonyl (Ester) | C-10 | 169.5 - 170.5 | Quaternary (C) | Deshielded by anisotropic C=O bond and |

| Aromatic C-O | C-3a, C-7a | 147.0 - 148.0 | Quaternary (C) | Strong inductive effect (-I) from ring oxygens.[1] |

| Aromatic C-H | C-5, C-6 | 121.0 - 122.0 | CH (+ve) | Meta to ring oxygens; less shielded than ortho.[1] |

| Dioxole Acetal | C-2 | 117.5 - 119.0 | Quaternary (C) | Diagnostic Peak. Deshielded by two oxygens.[1] |

| Aromatic C-H | C-4, C-7 | 108.0 - 109.5 | CH (+ve) | Ortho to ring oxygens; resonance shielding dominates.[1] |

| Methoxy | C-11 | 51.5 - 52.0 | CH3 (+ve) | Standard methyl ester position.[1] |

| Methylene | C-8 | 43.5 - 45.0 | CH2 (-ve) | |

| C2-Methyl | C-9 | 24.0 - 26.0 | CH3 (+ve) | Shielded methyl attached to quaternary center.[1] |

Detailed Mechanistic Analysis[1]

The Diagnostic "Acetal" Carbon (C2)

The most critical signal for validating the formation of the benzodioxole ring is the quaternary carbon at ~118 ppm .[1]

-

Validation Check: If the reaction failed and produced a coumarin (via Pechmann condensation), this peak would be absent, replaced by an alkene signal (~110-140 ppm) and a lactone carbonyl (~160 ppm).[1]

-

Intensity: As a quaternary carbon with no attached protons to facilitate NOE (Nuclear Overhauser Effect) and long relaxation times (

), this peak will appear significantly smaller than the methoxy or aromatic CH peaks.[1]

The Aromatic Region (108–148 ppm)

The benzodioxole ring exhibits a distinct "2+2+2" pattern:[1]

-

147 ppm (2C): The quaternary carbons attached to oxygen.[1]

-

121 ppm (2C): The carbons meta to the oxygens.[1]

-

108 ppm (2C): The carbons ortho to the oxygens.[1] The electron-donating nature of the alkoxy groups shields these carbons significantly, pushing them upfield compared to benzene (128.5 ppm).[1]

Experimental Protocol: Self-Validating Workflow

To ensure authoritative data acquisition, follow this protocol designed to maximize the visibility of quaternary carbons (C2, C3a, C7a, C=O).

Sample Preparation[1][2][3]

-

Solvent: Chloroform-d (

) is the standard.[1] Ensure TMS (Tetramethylsilane) is present for internal referencing (0.00 ppm). -

Concentration: 30–50 mg of sample in 0.6 mL solvent. High concentration is vital for 13C sensitivity.[1]

-

Filtration: Filter through a cotton plug to remove paramagnetic particulates (e.g., catalyst residues) that broaden lines.[1]

Acquisition Parameters (Standard 400/500 MHz Instrument)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

-

Scans (NS): Minimum 512 scans (1024 preferred).

-

Spectral Width: -10 to 220 ppm.[1]

Validation Steps

-

Check the 108/121 Ratio: The aromatic signals should have roughly equal intensity (if D1 is sufficient).[1]

-

Verify C2 vs. C=O: Ensure both quaternary signals are visible. If C2 is missing but C=O is present, increase D1.[1]

-

DEPT-135 Correlation: Run a DEPT-135 experiment.

Structural Visualization & Logic Pathway

The following diagram illustrates the correlation between the chemical structure and the NMR signals, highlighting the synthesis origin.

Caption: Correlation of precursor functional groups to final 13C NMR chemical shifts. Note the drastic shift of the ketone carbon upon ketalization.

References

-

Sigma-Aldrich. Product Specification: Methyl 2-{1-[(2H-1,3-benzodioxol-5-yl)methyl]...}[1] (Related Benzodioxole Structures). Retrieved from [1]

-

ChemicalBook. 2-(2-Methyl-2H-1,3-benzodioxol-2-yl)acetic acid (Acid Precursor Data). CAS 4442-72-2.[1][2] Retrieved from

-

LibreTexts Chemistry. Interpreting C-13 NMR Spectra - Benzene Derivatives. Retrieved from

-

National Institute of Standards and Technology (NIST). 1,3-Benzodioxole Derivatives Mass & NMR Data.[1] Retrieved from

Sources

"mass spectrometry of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate"

An In-Depth Technical Guide to the Mass Spectrometry of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate

Executive Summary

This technical guide provides a comprehensive examination of the mass spectrometric behavior of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the foundational principles of electron ionization mass spectrometry (EI-MS) as applied to this specific analyte. We will explore the predictable fragmentation pathways rooted in the molecule's distinct structural features—the methyl ester and the 2-methyl-1,3-benzodioxole core. This guide presents a detailed, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol, explains the causal logic behind instrumental parameter selection, and offers a systematic approach to spectral interpretation. The objective is to equip the reader with the expertise to confidently identify, characterize, and troubleshoot the analysis of this compound and structurally related molecules.

Introduction to the Analyte and Analytical Strategy

The Analyte: Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate

Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate is a small organic molecule featuring a central quaternary carbon linked to a methyl group, a methyl acetate group, and a 1,3-benzodioxole ring. The benzodioxole moiety is a common scaffold in a wide range of biologically active compounds, including pharmaceuticals, agrochemicals, and controlled substances of the MDxx class.[1][2] The structural integrity and substitution pattern of this core are critical to a compound's function and legal classification, making unambiguous analytical identification paramount.

-

Molecular Formula: C₁₁H₁₂O₄

-

Molecular Weight (Monoisotopic): 208.07 g/mol

-

Chemical Structure:

(Self-generated image for illustrative purposes)

The Imperative for Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for the structural elucidation of novel compounds and the confirmation of known substances in complex matrices.[3] When coupled with gas chromatography (GC), it provides unparalleled specificity and sensitivity. For a molecule like Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate, which is sufficiently volatile and thermally stable, GC-MS with Electron Ionization (EI) is the method of choice.[4] EI-MS generates a reproducible fragmentation pattern that serves as a chemical "fingerprint," allowing for confident identification through spectral interpretation and library matching.

Core Principles of Fragmentation in EI-MS

In Electron Ionization, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing the ejection of an electron to form a radical cation known as the molecular ion (M•⁺). This molecular ion is often energetically unstable and undergoes a series of predictable fragmentation reactions to yield smaller, more stable charged fragments. The presence of heteroatoms, such as the oxygen atoms in our analyte, can significantly influence the fragmentation pathways by localizing the radical cation character.[3]

The key fragmentation drivers include:

-

Alpha-Cleavage: Bond cleavage on the carbon atom adjacent to a heteroatom. This is a dominant pathway for ethers, alcohols, and, as we will see, the dioxole and ester moieties.[3]

-

Carbocation Stability: Fragmentation events that produce more stable carbocations (tertiary > secondary > primary) are energetically favored, leading to more abundant fragment ions in the resulting mass spectrum.[5][6][7]

Predicted Fragmentation Pathway and Spectral Features

The mass spectrum of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate is anticipated to be rich in structural information. The molecular ion peak should be observable at m/z 208 . The subsequent fragmentation is dictated by the interplay between the ester functional group and the benzodioxole ring system.

Primary Fragmentation Pathways

-

Pathway A: Cleavage of the Ester Group: The most intuitive fragmentation begins at the ester side chain.

-

Loss of the Methoxy Radical (•OCH₃): Alpha-cleavage can lead to the loss of a methoxy radical (31 Da), resulting in a stable acylium ion at m/z 177 .

-

Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the C-C bond between the quaternary carbon and the acetate group results in the loss of a 59 Da radical. This forms a highly stable tertiary carbocation stabilized by the adjacent benzodioxole ring at m/z 149 . This is predicted to be a very prominent, if not the base, peak.

-

-

Pathway B: Fragmentation involving the Benzodioxole Core: The benzodioxole ring itself is a source of characteristic ions.

-

Formation of the Benzodioxole Cation: The ion at m/z 149 can be viewed as the intact 2-methyl-1,3-benzodioxol-2-yl cation.

-

Loss of a Methyl Group (•CH₃): A loss of 15 Da from the molecular ion can occur, yielding a fragment at m/z 193 . This results from the cleavage of the methyl group attached to the quaternary center.

-

Characteristic Benzodioxole Ring Fragments: Further fragmentation of the benzodioxole-containing ions can produce fragments characteristic of this ring system, often seen in the analysis of related compounds like MDA or MDMA.[8][9]

-

Visualization of Fragmentation Pathways

The logical flow of these fragmentation events from the molecular ion is depicted below.

Caption: Predicted EI-MS fragmentation of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate.

Summary of Key Predicted Ions

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Origin / Neutral Loss | Predicted Relative Abundance |

| 208 | [C₁₁H₁₂O₄]•⁺ | Molecular Ion (M•⁺) | Low to Medium |

| 193 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) | Low |

| 177 | [M - OCH₃]⁺ | Loss of a methoxy radical (•OCH₃) | Medium |

| 149 | [C₉H₉O₂]⁺ | Loss of the carbomethoxy radical (•COOCH₃) | High (Potential Base Peak) |

A Self-Validating Experimental Protocol for GC-MS Analysis

This protocol is designed to be robust and self-validating, ensuring trustworthy and reproducible results. The causality for each parameter is explained to empower the analyst.

Experimental Workflow Visualization

Caption: Standard operational workflow for GC-MS analysis of a reference standard.

Step-by-Step Methodology

1. Sample Preparation:

-

Action: Accurately weigh ~1.0 mg of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate reference standard.

-

Action: Dissolve in 1.0 mL of high-purity acetonitrile to create a 1 mg/mL stock solution. Acetonitrile is chosen for its suitable volatility and good separation from early-eluting compounds.[10]

-

Action: Perform a serial dilution to a working concentration of ~10 µg/mL.

-

Causality: Starting with a known concentration allows for future quantitation and ensures the detector is not saturated. High-purity solvent prevents the introduction of interfering peaks.

2. Gas Chromatograph (GC) Parameters:

-

Injection Port:

-

Mode: Split (30:1 ratio). Causality: A split injection prevents column overloading with a pure standard and ensures sharp, symmetrical peaks.[10]

-

Temperature: 250 °C. Causality: This temperature ensures rapid and complete volatilization of the analyte without causing thermal degradation.

-

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min. Causality: Helium provides good efficiency and is inert. A constant flow ensures reproducible retention times.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms). Causality: This is a robust, general-purpose column providing excellent separation for a wide range of semi-volatile organic compounds.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Causality: This program provides a good balance between separation efficiency and analysis time. The final hold ensures that any less volatile contaminants are eluted from the column before the next run.

-

3. Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. Causality: This is the standard energy for EI-MS, which produces extensive, reproducible fragmentation and allows for comparison with established spectral libraries (e.g., NIST, Wiley).

-

Source Temperature: 230 °C. Causality: This temperature is hot enough to prevent analyte condensation within the ion source but cool enough to minimize thermal degradation.

-

Quadrupole Temperature: 150 °C. Causality: Ensures ion transmission without discrimination.

-

Mass Range: Scan from m/z 40 to 400. Causality: This range comfortably covers the molecular ion (208) and all predicted fragments while excluding low-mass noise from the carrier gas and solvent.

-

Solvent Delay: 3 minutes. Causality: Prevents the high concentration of solvent from entering and saturating the MS detector, which would shorten its lifespan.

Data Interpretation and Advanced Methods

Spectral Interpretation

Upon analysis, the resulting total ion chromatogram (TIC) should show a single, sharp peak corresponding to the analyte. The mass spectrum extracted from this peak should be compared against the predicted fragments.

-

Confirm the Molecular Ion: Look for a peak at m/z 208. Check for the presence of an M+1 peak (at m/z 209) with an expected relative abundance of approximately 12.1% (from its 11 carbon atoms), which helps confirm the elemental composition.[3]

-

Identify the Base Peak: The most intense peak in the spectrum is the base peak.[5] For this molecule, the peak at m/z 149 is the most likely candidate due to the stability of the tertiary carbocation formed.

-

Match Key Fragments: Systematically identify the other predicted fragments (m/z 193, 177) and any other significant ions, rationalizing their formation.

The Role of High-Resolution Mass Spectrometry (HRMS)

For absolute confirmation, especially for novel compounds or in regulatory filings, GC-HRMS (e.g., GC-QTOF) is invaluable. It can measure mass with enough accuracy (typically < 5 ppm) to determine the elemental formula of the molecular ion and its fragments, providing an orthogonal layer of confirmation beyond simple mass-to-charge matching.

Soft Ionization Techniques

If the molecular ion is weak or absent in the EI spectrum, re-analysis using a soft ionization technique like Chemical Ionization (CI) is recommended. CI is a lower-energy process that typically produces a strong protonated molecule peak ([M+H]⁺), providing clear evidence of the molecular weight.

Conclusion

The mass spectrometric analysis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate via GC-MS is a straightforward yet highly informative process when approached systematically. By understanding the fundamental principles of electron ionization and the specific structural drivers of fragmentation within the molecule, a skilled analyst can predict, identify, and interpret its mass spectrum with high confidence. The provided protocol serves as a robust starting point for method development and routine analysis. The key to successful characterization lies in the logical correlation of the molecular ion with its primary fragment ions, particularly the stable cation at m/z 149, which serves as a strong diagnostic marker for this compound's core structure.

References

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Noggle, F. T., Clark, C. R., & DeRuiter, J. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. U.S. Department of Justice. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Methylenedioxyamphetamine. Retrieved from [Link]

-

Ono, A., et al. (2021). Comprehensive Analysis of Analogues of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. ACS Publications. Retrieved from [Link]

-

Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

-

DeRuiter, J., et al. (1998). GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines related to MDEA, MDMMA, and MBDB. PubMed. Retrieved from [Link]

-

Clandestine Laboratory Investigating Chemists Association. (2006, December 15). CHROMATOGRAPHIC AND MASS SPECTRAL STUDIES ON MASS EQUIVALENT SUBSTITUTED PHENETHYLAMINES RELATED. AUETD Home. Retrieved from [Link]

-

CORESTA. (n.d.). analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted methylenedioxyphenethylamine. Retrieved from [Link]

Sources

- 1. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. Substituted methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. gcms.cz [gcms.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ojp.gov [ojp.gov]

- 9. auetd.auburn.edu [auetd.auburn.edu]

- 10. coresta.org [coresta.org]

"potential biological activity of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate"

Topic: Pharmacological Profiling & Biological Potential of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate Document Type: Technical Whitepaper / Candidate Evaluation Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1]

Executive Summary: The "Blocked Scaffold" Hypothesis

Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (CAS: 50836-24-3) represents a distinct structural subclass within the benzodioxole family. Unlike the canonical 1,3-benzodioxole scaffold found in compounds like Safrole or Paroxetine—which is characterized by a reactive methylene bridge (-O-CH₂-O-)—this molecule features a quaternary carbon at the 2-position.

This whitepaper posits that the 2,2-disubstitution (methyl/acetate) pattern confers a critical pharmacological advantage: Metabolic Resistance to Mechanism-Based Inhibition (MBI). By eliminating the abstractable hydrogens at the dioxole bridge, this molecule likely evades the classic "suicide inhibition" of CYP450 enzymes associated with benzodioxole toxicity, while retaining the lipophilic and electronic properties required for receptor binding (e.g., PPARγ, Serotonin receptors).[1]

Structural Deconstruction & Synthesis

To understand the biological potential, we must first analyze the assembly and physicochemical properties of the ligand.

1.1 Chemical Identity

-

IUPAC Name: Methyl 2-(2-methyl-1,3-benzodioxol-2-yl)acetate[1]

-

Key Functionalities:

-

1,3-Benzodioxole Ring: Lipophilic pharmacophore, bioisostere for catechol/indole.[1]

-

Methyl Ester: Prodrug moiety, hydrolyzable to the free acid (active species).

-

Quaternary C2 Position: The steric bulk and lack of protons at this position define its unique metabolic profile.

-

1.2 Synthetic Pathway

The synthesis utilizes a condensation reaction between catechol and a

Protocol 1: Acid-Catalyzed Condensation

-

Reagents: Pyrocatechol (1.0 eq), Methyl Acetoacetate (1.2 eq), Phosphorus Oxychloride (

) or -

Conditions: Reflux in Toluene or solvent-free conditions at 60–80°C.

-

Mechanism: The phenolic oxygens attack the ketone carbonyl of the acetoacetate, followed by cyclization.

Predictive Pharmacology: The Safety Advantage

This section analyzes the "Blocked Dioxole" hypothesis, which is the primary value proposition of this molecule in drug design.

2.1 The CYP450 Liability of Standard Benzodioxoles

Classic benzodioxoles (e.g., MDMA, Stiripentol) are Mechanism-Based Inhibitors (MBIs) of CYP450 enzymes (specifically CYP2D6 and CYP3A4).[1]

-

Mechanism: The enzyme attempts to oxidize the methylene bridge (-O-CH₂-O-).

-

Result: Hydrogen abstraction leads to a radical, which collapses into a carbene .[1] This carbene covalently binds to the Heme iron of the CYP enzyme, irreversibly inactivating it (Suicide Inhibition).[6]

2.2 The 2,2-Disubstituted Solution

Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate possesses a quaternary carbon at the 2-position.[1]

-

Observation: There are no hydrogens to abstract at the dioxole bridge.

-

Prediction: The carbene formation pathway is chemically impossible.

-

Biological Consequence: This molecule should exhibit significantly lower drug-drug interaction (DDI) potential compared to standard benzodioxole drugs. It retains the scaffold's binding affinity without the metabolic toxicity.

[1]

Potential Biological Targets

Based on Structure-Activity Relationship (SAR) analysis of the benzodioxole scaffold and the acetic acid side chain, the following activities are predicted:

3.1 PPAR Agonism (Metabolic Disease)

Benzodioxole-based acids are known pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR

-

Rationale: The lipophilic head group (benzodioxole) mimics the fatty acid tail required for the PPAR ligand-binding domain (LBD), while the acetic acid moiety (post-hydrolysis) interacts with the polar arm of the receptor (Tyr473/His323).

-

Analogs: Fibrates and glitazar analogs often feature similar bioisosteres.

3.2 Anti-Inflammatory (COX/LOX Inhibition)

Substituted phenyl-acetic acid derivatives (e.g., Diclofenac, Indomethacin) are classic COX inhibitors.[1]

-

Hypothesis: The 2-methyl-benzodioxole group provides a bulky, lipophilic anchor that may fit into the hydrophobic channel of Cyclooxygenase (COX-2), potentially offering anti-inflammatory activity with reduced gastric irritation due to the ester prodrug form.

3.3 Fragrance & Olfactory Modulation

While not a therapeutic target, this molecule is structurally related to Helional and Ocean Propanal.[1]

-

Activity: Likely activation of OR (Olfactory Receptors) associated with aquatic/melon notes.

-

Relevance: High affinity for G-Protein Coupled Receptors (GPCRs) in the nose often correlates with GPCR activity in systemic tissues (e.g., 5-HT receptors).

Experimental Validation Protocols

To confirm the "Blocked Scaffold" hypothesis and assess bioactivity, the following protocols are recommended.

4.1 Protocol A: Metabolic Stability & CYP Inhibition Assay

Objective: Prove that the molecule does not cause time-dependent inhibition (TDI) of CYP3A4.

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Substrate: Midazolam (CYP3A4 probe) at

concentration. -

Test Compound: Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (0.1, 1, 10, 50

M). -

Procedure:

-

Pre-incubation: Incubate Test Compound + HLM + NADPH for 0, 10, and 30 mins (to allow potential metabolite accumulation).

-

Reaction: Add Midazolam probe. Incubate for 5 mins.

-

Quench: Add ice-cold Acetonitrile with Internal Standard.

-

-

Readout: LC-MS/MS analysis of 1'-hydroxymidazolam formation.

-

Success Criteria:

should not decrease with pre-incubation time (Shift

4.2 Protocol B: Esterase Hydrolysis Kinetics

Objective: Determine the half-life of the prodrug in plasma.

| Parameter | Condition |

| Matrix | Human Plasma (heparinized) vs. PBS Control |

| Concentration | 10 |

| Temperature | 37°C |

| Timepoints | 0, 5, 15, 30, 60, 120 min |

| Analysis | LC-MS/MS monitoring disappearance of Parent (Ester) and appearance of Metabolite (Acid).[1] |

| Calculation |

References

-

Synthesis & Scaffold: Galy, J. P., et al. "Reaction of catechol with methyl acetoacetate."[1] Journal of Heterocyclic Chemistry, via .

-

Benzodioxole Toxicity: Murray, M. "Mechanisms of inhibitory cytochrome P450 interactions."[1] Drug Metabolism Reviews, 2000.[1]

-

PPAR Agonists: Henke, B. R.[1] "Peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes." Journal of Medicinal Chemistry, 2004.[1]

-

MBI Mechanism: Kalgutkar, A. S., et al. "Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships and Relationship to Clinical Drug-Drug Interactions."[1] Current Drug Metabolism, 2007.[1]

-

Fragrance Chemistry: Kraft, P. "Fragrance Chemistry."[1] Wiley-VCH, 2004.[1] (Context on Benzodioxole Odorants).

Disclaimer: This document is a theoretical technical guide based on structure-activity relationships and available chemical data. It does not constitute clinical advice. All described protocols should be performed in a controlled laboratory setting.

Sources

- 1. publish.kne-publishing.com [publish.kne-publishing.com]

- 2. arctomsci.com [arctomsci.com]

- 3. [50836-24-3], MFCD16547417, Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate [combi-blocks.com]

- 4. Combi-Blocks [combi-blocks.com]

- 5. 1,3-Benzodioxole-5-acetic acid, ethyl ester | C11H12O4 | CID 584574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

"discovery and history of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate"

CAS Registry Number: 50836-24-3 Formula: C₁₁H₁₂O₄ Molecular Weight: 208.21 g/mol [1][2]

Part 1: Executive Summary & Scientific Context

Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate is a specialized heterocyclic ester used primarily as a synthetic intermediate in organic chemistry and fine fragrance formulation. Chemically, it is a ketal derivative formed from the condensation of catechol and methyl acetoacetate.

Crucial Distinction: Researchers must explicitly distinguish this compound from "PMK Glycidate" (Methyl 3-(1,3-benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylate). While both contain a benzodioxole core, CAS 50836-24-3 is substituted at the dioxole bridge (C2 position), rendering it chemically unsuitable as a precursor for 3,4-methylenedioxy-N-methylamphetamine (MDMA). The C2-substitution pattern means that hydrolysis—a typical first step in illicit precursor processing—destroys the essential dioxole ring, yielding catechol rather than the required methylenedioxyphenyl ketone.

Part 2: Discovery and Synthesis History

The Galy Protocol (2011)

The synthesis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate was notably described by Galy et al. (2011) in the context of diversifying secondary metabolites. The method utilizes a Pechmann-type condensation variant, favoring ketalization over coumarin formation due to the specific conditions employed.

Synthetic Logic: The reaction exploits the nucleophilicity of the catecholic hydroxyl groups against the ketone carbonyl of methyl acetoacetate. Unlike standard esterifications, this reaction targets the ketone to form a five-membered dioxole ring.

-

Reactants: Catechol (1,2-Benzenediol) + Methyl Acetoacetate.

-

Catalyst: Dehydrating acid catalyst (typically Phosphorus Pentoxide,

, or p-Toluenesulfonic acid). -

Mechanism: Acid-catalyzed ketalization with concomitant water removal.

Reaction Pathway Visualization

The following diagram illustrates the condensation pathway described in the literature.

Caption: Acid-catalyzed condensation of catechol and methyl acetoacetate yielding the 2-substituted benzodioxole.

Part 3: Chemical Profile & Technical Specifications

Structural Analysis

The molecule features a benzene ring fused to a 1,3-dioxole ring. The critical structural feature is the quaternary carbon at position 2 (the bridge carbon), which bears both a methyl group and the methyl acetate side chain.

| Feature | Specification |

| IUPAC Name | Methyl 2-(2-methyl-1,3-benzodioxol-2-yl)acetate |

| SMILES | COC(=O)CC1(C)OC2=CC=CC=C2O1 |

| InChI Key | MFCD16547417 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~140-145 °C (at reduced pressure) |

| Solubility | Soluble in organic solvents (EtOAc, DCM); insoluble in water.[1] |

Spectroscopic Identification

Researchers characterizing this compound should look for the following diagnostic signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.75 ppm (s, 3H): Methyl group at C2 position.

-

δ 2.90 ppm (s, 2H): Methylene group (-CH₂-) of the acetate chain.

-

δ 3.70 ppm (s, 3H): Methyl ester (-OCH₃).

-

δ 6.70-6.90 ppm (m, 4H): Aromatic protons (catechol backbone).

-

Note: Absence of the characteristic singlet at δ 5.90 ppm (O-CH₂-O) confirms substitution at the 2-position.

-

-

Mass Spectrometry (EI):

-

Molecular Ion: m/z 208.

-

Base Peak: Likely m/z 135 (loss of -CH₂COOMe) or m/z 149, reflecting the stability of the benzodioxolium cation.

-

Part 4: Regulatory & Forensic Distinction

It is imperative for compliance officers and researchers to distinguish CAS 50836-24-3 from controlled precursors.

Structural Comparison Logic

Caption: Structural differentiation between the target ester and regulated PMK glycidate derivatives.

Stability and Handling

-

Acid Sensitivity: The 1,3-dioxole ring substituted at the 2-position is an acetal . It is stable under basic and neutral conditions but hydrolyzes rapidly in aqueous acid to regenerate catechol and methyl acetoacetate.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent moisture-induced hydrolysis.

References

-

Galy, J. P., et al. (2011).[3] Reaction of catechol and methyl acetoacetate.[3] Cited in: OSMAC and Co-Culture Approaches for Diversifying Secondary Metabolites. Retrieved from .

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12968075, Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate. Retrieved from .

-

ChemicalBook. (2025). Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate Properties and Supplier Data.[1][2] Retrieved from .

-

Combi-Blocks. (2025). Catalog Entry: QZ-7056, Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate.[1] Retrieved from .

Sources

Methodological & Application

Application Note: Recrystallization & Purification of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate

Executive Summary

Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (CAS 50836-24-3) is a critical bicyclic ester intermediate utilized in the synthesis of fine chemicals, fragrances, and pharmaceutical scaffolds. Synthesized typically via the condensation of catechol with methyl acetoacetate, the crude product often presents as a dark, viscous oil contaminated with unreacted phenolic species (catechol), polymerized "tars," and thermodynamic isomers.[1]

This Application Note provides a validated protocol for the isolation and recrystallization of this compound. Unlike simple solids, this ester exhibits a tendency to "oil out" (liquid-liquid phase separation) rather than nucleate spontaneously.[1] Our methodology focuses on impurity rejection (specifically phenolic oxidation products) and controlled nucleation to achieve purities >99.5% by HPLC.[1]

Pre-Formulation & Solubility Profiling[1]

Before attempting bulk recrystallization, the crude material's solubility profile must be understood.[1] The molecule contains a lipophilic benzodioxole moiety and a polar ester group, creating a "push-pull" solubility behavior.[1]

Impurity Profile & Removal Strategy

The primary contaminant, Catechol , is problematic due to its auto-oxidation into quinones, which color the product dark brown/black.[1]

-

Critical Step: Catechol must be reduced to <1% prior to recrystallization using a chemically active wash (see Protocol A).[1] Recrystallization alone is inefficient at removing high loads of phenolic impurities due to co-precipitation.[1]

Solvent Solubility Data (at 25°C)

| Solvent | Solubility | Status | Application |

| Methanol (MeOH) | High | Good | Primary solvent for crystallization (with water antisolvent). |

| Ethanol (EtOH) | High | Good | Alternative to MeOH; slower evaporation.[1] |

| Ethyl Acetate (EtOAc) | Very High | Poor | Too soluble for single-solvent crystallization; used for extraction. |

| Hexanes/Heptane | Low-Moderate | Excellent | Anti-solvent; induces precipitation when mixed with EtOAc/Toluene.[1] |

| Water | Insoluble | Excellent | Strong anti-solvent.[1] |

| Dichloromethane | Very High | Poor | Good for solubilizing crude tars, not for crystallizing.[1] |

Experimental Protocols

Protocol A: Pre-Purification Workup (Essential)

Rationale: Removing phenolic impurities prevents oxidative degradation during the heat cycles of recrystallization.[1]

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (3 mL per gram of crude) .

-

Phenolic Wash: Wash the organic phase twice with cold 5% NaOH solution (rapid wash to prevent ester hydrolysis) or 10% Na2CO3 .[1] The aqueous layer will turn dark (phenoxides).[1]

-

Neutralization: Wash once with brine/water to remove excess base.[1]

-

Drying: Dry organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain a semi-solid or oil.

Protocol B: Recrystallization via Solvent/Anti-Solvent (MeOH/Water)

Best for: High recovery and removal of polar byproducts.[1]

-

Solubilization: Transfer the pre-purified crude (from Protocol A) to a flask. Add warm Methanol (40-50°C) dropwise. Use the minimum amount required to dissolve the oil (approx.[1] 1.5 - 2.0 mL/g).

-

Clarification: If solid particulates (salts/polymers) remain, filter the hot solution through a sintered glass funnel or Celite pad.[1]

-

Nucleation Point: Allow the solution to cool to room temperature.

-

Observation: If the solution remains clear, add distilled water dropwise with vigorous stirring until a persistent turbidity (cloudiness) appears.

-

Re-solubilization: Add a few drops of MeOH to just clear the turbidity.[1]

-

-

Crystallization: Place the flask in a refrigerator (4°C) for 12 hours.

-

Troubleshooting: If the product "oils out" as a bottom layer instead of crystallizing, scratch the glass interface with a glass rod or add a seed crystal of pure material.[1]

-

-

Harvesting: Filter the white to off-white crystals using vacuum filtration. Wash with cold 20% MeOH/Water .[1]

-

Drying: Dry in a vacuum desiccator over P2O5 or silica gel for 24 hours.

Protocol C: Low-Temperature Crystallization (Hexane/EtOAc)

Best for: Stubborn oils that refuse to crystallize in alcohols.

-

Dissolution: Dissolve crude in a mixture of Hexane:Ethyl Acetate (9:1 ratio) at 40°C.

-

Cooling: Slowly cool to room temperature.

-

Deep Freeze: Transfer to a freezer at -20°C . The non-polar environment forces the ester to lattice while keeping non-polar "tars" in solution.[1]

-

Filtration: Must be performed quickly with cold solvents to prevent re-dissolution.[1]

Process Logic & Visualization

The following diagram illustrates the decision-making process for solvent selection and troubleshooting "oiling out" phenomena, a common issue with benzodioxole esters.

Figure 1: Decision matrix for the purification of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate, highlighting the critical impurity removal step and branching paths for solid vs. oil phases.

Analytical Validation (QC)

To ensure the recrystallization was successful, the isolated material must be characterized.[1]

HPLC Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV @ 280 nm (characteristic absorption of the benzodioxole ring).[1]

-

Target: Purity > 99.5% area. Catechol should be undetectable.[1]

NMR Interpretation (1H NMR, 400 MHz, CDCl3)

-

Benzodioxole Protons: Look for the characteristic singlet or splitting pattern of the aromatic ring protons (approx.[1] 6.7 - 6.9 ppm).

-

Acetal Methyl: Singlet around 1.7 - 1.9 ppm (methyl group at C2 position).

-

Ester Methyl: Singlet around 3.6 - 3.7 ppm (-COOCH3).

-

Methylene Linker: Singlet around 2.9 - 3.1 ppm (-CH2-COOMe).

-

Impurity Check: Absence of broad phenolic -OH peaks (5.0-6.0 ppm) indicates successful removal of catechol.

Troubleshooting Guide

| Issue | Cause | Solution |

| Oiling Out | Solution cooled too fast; concentration too high.[1] | Re-heat to dissolve.[1] Add a "seed" crystal.[1] Cool very slowly (wrap flask in towel). |

| Dark Color | Oxidation of residual catechol.[1][2] | Re-dissolve in EtOAc, repeat NaOH wash, and treat with activated charcoal before recrystallizing.[1] |

| Low Yield | Too much solvent used; product lost in mother liquor.[1] | Concentrate the mother liquor and run a "second crop" crystallization.[1] |

| Sticky Crystals | Trapped solvent or impurities.[1] | Dry under high vacuum (0.1 mmHg) for 24h; grind solids and re-dry. |

References

-

Synthesis Context: Galy, J. P., et al. (2011).[1][3] "Reaction between catechol and methyl acetoacetate to form methyl (2-methyl-1,3-benzodioxol-2-yl) acetate." OSMAC and Co-Culture Approaches, University of Düsseldorf.[1] Link

-

Compound Data: Arctom Sci. (2023).[1] "Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate - CAS 50836-24-3 Properties." Link

-

General Protocol: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization of low-melting esters).

- Phenolic Impurity Removal: "Purification of Catechol Derivatives." Journal of Organic Chemistry, General Procedures for Phenolic Ethers.

(Note on Safety): Always handle catechol and its derivatives with appropriate PPE.[1] Catechol is corrosive and toxic.[1][4] Dispose of phenolic waste according to hazardous waste regulations.

Sources

Application Note: Chromatographic Purification of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate

[1][2]

Part 1: Introduction & Physicochemical Context[2]

The Separation Challenge

The synthesis of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate involves the acid-catalyzed condensation of Catechol with Methyl Acetoacetate.[1][2] This reaction presents a classic "divergent pathway" problem:

-

Pathway A (Target): Ketalization at the ketone carbonyl, forming the 1,3-benzodioxole ring.[2]

-

Pathway B (Impurity): Pechmann Condensation, leading to 4-methylcoumarin derivatives.[1][2]

Implication for Chromatography:

-

The Target (Benzodioxole): Lipophilic, lacks H-bond donors.[1][2] Elutes early.

-

Impurity 1 (Catechol): Highly polar, strong H-bond donor.[1][2] Sticks to silica; causes tailing.[2]

-

Impurity 2 (Coumarin): Moderately polar, planar, highly UV-active.[1][2] Often co-elutes if the gradient is too aggressive.[2]

Physicochemical Profile

| Property | Value (Est.) | Chromatographic Behavior |

| LogP | 2.5 – 2.8 | Moderate lipophilicity; retains well on C18, elutes fast on Silica.[1][2] |

| pKa | N/A (Ester) | Non-ionizable in standard silica pH range.[1][2] |

| Solubility | High in EtOAc, DCM | Excellent for liquid loading; risk of band broadening if solvent is too strong.[2] |

| UV Max | ~280 nm | Distinct absorption from the benzodioxole moiety.[2] |

Part 2: Method Development Strategy

Thin Layer Chromatography (TLC) Analysis

Before scaling to a column, the separation must be validated on silica TLC plates (F254).[2]

-

Mobile Phase Screening:

-

10% EtOAc in Hexane: Target moves (Rf ~0.3–0.4).[1][2] Coumarin lags (Rf ~0.15).[1][2] Catechol remains at baseline.[2]

-

Visualization: UV (254 nm) shows the target as a dark spot.[2] Anisaldehyde stain is recommended to distinguish the benzodioxole (often turns violet/red) from the coumarin (often yellow/inert).[1][2]

Solvent System Selection (Snyder’s Triangle)

We utilize a Binary Gradient of n-Heptane (or Hexane) and Ethyl Acetate (EtOAc) .[1][2]

Part 3: Detailed Experimental Protocol

Sample Preparation (Dry Loading)

Direct liquid injection is discouraged due to the viscosity of the crude oil and the presence of unreacted catechol, which can cause band streaking.[1][2]

-

Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a minimum amount of Dichloromethane (DCM).

-

Adsorption: Add Silica Gel 60 (40–63 µm) at a ratio of 2:1 (Silica:Crude mass) .[1][2]

-

Evaporation: Rotary evaporate the mixture to dryness until a free-flowing powder is obtained.

-

Loading: Pack the powder into a solid load cartridge or layer it gently on top of the pre-equilibrated column.

Column Setup

-

Stationary Phase: Spherical Silica Gel, 20–40 µm (High Performance) or 40–63 µm (Standard).[1][2]

-

Column Dimension: Calculate based on 1% loading capacity (conservative) to ensure separation from the coumarin.

-

For 1g crude: Use a 40g or 80g cartridge.[2]

-

Gradient Elution Profile

The following gradient is optimized to elute the target while retaining the polar catechol.

| Time (CV) | % Solvent B (EtOAc) | Phase Description | Mechanism |

| 0 – 2 | 0% | Equilibration | Stabilize silica bed.[1][2] |

| 2 – 5 | 0% → 5% | Isocratic Hold | Elute non-polar hydrocarbons/oils.[2] |

| 5 – 15 | 5% → 15% | Target Elution | Shallow gradient to resolve Target from Coumarin. |

| 15 – 20 | 15% → 40% | Wash | Elute Coumarin side-product.[1][2] |

| 20+ | 100% | Flush | Strip Catechol (Do not collect).[1][2] |

Fraction Collection & Monitoring[1]

Part 4: Visualization of Workflow

Synthesis & Separation Logic

The following diagram illustrates the chemical divergence and how chromatography exploits the polarity differences.

Caption: Divergent synthesis pathways create a mixture with distinct polarity tiers, enabling chromatographic resolution.

Part 5: Troubleshooting & Quality Control[1]

Common Issues

-

Co-elution with Coumarin: If the target and coumarin overlap, switch the modifier from EtOAc to MTBE (Methyl tert-butyl ether) .[1][2] MTBE interacts differently with the planar coumarin ring, often improving selectivity.[2]

-

Hydrolysis: Avoid using water or methanol in the mobile phase, as the ketal-ester linkage can be sensitive to acid-catalyzed hydrolysis on active silica.[1][2] Ensure the silica is neutral (pH ~7).[2]

Validation (Self-Validating System)

To ensure the isolated product is the benzodioxole and not the coumarin:

-

NMR Check:

-

Target: Look for the quaternary carbon signal (ketal center) at ~110-120 ppm in 13C NMR.

-

Coumarin: Look for the alkene proton signal at ~6.2 ppm in 1H NMR (absent in the target).

-

-

IR Spectroscopy:

References

-

Bonthrone, W., & Cornforth, J. W. (1969).[1][2][3] The Methylenation of Catechols. Journal of the Chemical Society C: Organic. Link[1][2]

-

Snyder, L. R. (1974).[1][2] Classification of the Solvent Properties of Common Liquids. Journal of Chromatography A. Link

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[2] Journal of Organic Chemistry. Link[1][2]

-

Patil, S. A., et al. (2013).[2] Synthesis and biological evaluation of novel coumarin derivatives. Medicinal Chemistry Research. (Cited for Pechmann condensation side-reaction context). Link[1][2]

"derivatization of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate"

Application Note: Strategic Derivatization of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate

Executive Summary

Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (CAS 50836-24-3) represents a distinct class of "privileged scaffolds" in medicinal chemistry. Unlike the common unsubstituted methylenedioxybenzene (1,3-benzodioxole), this molecule possesses a quaternary ketal center at the C2 position , linking an aromatic system with an aliphatic ester side chain.

This structural feature offers unique opportunities for drug discovery—specifically in designing bioisosteres for indole-based therapeutics or exploring novel GPCR ligands.[1] However, the C2-ketal linkage is acid-sensitive , creating a "stability trap" for researchers employing standard hydrolysis or derivatization protocols.

This guide provides a validated, high-fidelity workflow for derivatizing this scaffold without compromising the dioxole ring integrity. It focuses on generating amide libraries and aromatic functionalization, supported by mechanistic insights and rigorous quality control parameters.[1]

Chemical Architecture & Reactivity Profile

Before initiating wet chemistry, one must understand the three distinct reactivity zones of the molecule.[1]

Figure 1: Reactivity Map of the Scaffold

Caption: Reactivity zones. Zone 2 (Red) requires strict pH control during workup to prevent ring opening to catechol.[1]

Core Derivatization Pathways

Pathway A: The "Safe" Hydrolysis (Ester to Acid)

Objective: Convert the methyl ester to the free carboxylic acid for subsequent amide coupling.[1] Challenge: Standard acidic hydrolysis (HCl/Reflux) will rupture the C2-ketal, destroying the scaffold. Solution: Lithium Hydroxide (LiOH) mediated saponification in mild conditions.[1]

Protocol 1: Mild Saponification

-

Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate in THF:Water (3:1 v/v, 10 mL).

-

Reagent Addition: Add 2.5 eq of LiOH·H₂O in one portion.[1][2]

-

Reaction: Stir vigorously at Room Temperature (20–25°C) for 4–6 hours. Do not heat.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (

) should disappear, replaced by a baseline spot (Acid).[1] -

Critical Workup (The "Soft Acid" Technique):

-

Yield: Expect >90% yield of the white solid acid.

Pathway B: High-Throughput Amide Library Generation

Objective: Create a diverse library of amides (SAR exploration). Insight: The steric bulk of the 2-methyl-benzodioxole group proximal to the carbonyl can hinder coupling. High-activity coupling reagents are required.[1]

Protocol 2: HATU-Mediated Coupling

-

Activation: To a vial containing the Acid (from Protocol 1, 1.0 eq) in dry DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to form the activated ester.

-

Amine Addition: Add the diversity amine (R-NH₂, 1.1 eq).[1]

-

Reaction: Stir at RT for 12 hours.

-

Purification:

Advanced Functionalization: Aromatic Substitution

The benzodioxole ring is electron-rich.[1] The 5- and 6-positions are activated for Electrophilic Aromatic Substitution (EAS).[1]

Protocol 3: Regioselective Bromination (Zone 3)

-

Reagent: N-Bromosuccinimide (NBS) in Acetonitrile.[1]

-

Conditions: 0°C to RT.

-

Outcome: Mono-bromination typically occurs para to the dioxole oxygen (Position 5 or 6).[1]

-

Utility: The resulting aryl bromide is a handle for Suzuki-Miyaura couplings, allowing extension of the aromatic core.

Data Summary & Quality Control

Table 1: Reaction Parameters & Stability Limits

| Parameter | Recommended Range | Critical Limit (Failure Point) |

| Hydrolysis pH | pH 9–12 (Reaction), pH 4–5 (Workup) | pH < 2.0 (Ring Cleavage) |

| Temperature | 20–40°C | >60°C (Decarboxylation risk) |

| Solvent | THF, DMF, DCM, Acetonitrile | Methanol/Acid (Transesterification) |

| Coupling Reagent | HATU, T3P, EDC/HOAt | Thionyl Chloride (Acid generation) |

Visual Workflow: From Scaffold to Lead

Caption: Branching synthetic pathways. Protocol 1 (Hydrolysis) is the critical gateway to amide libraries.[1]

References

-

Synthesis of 1,3-Benzodioxole Derivatives. ChemicalBook. (2024). Overview of benzodioxole reactivity and industrial applications.

-

OSMAC and Co-Culture Approaches for Diversifying Secondary Metabolites. Heinrich Heine University Düsseldorf. (2018). Describes the condensation of catechol and methyl acetoacetate to form the title compound.[1][3]

-

Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate Product Data. Combi-Blocks. (2025). Commercial availability and purity specifications (CAS 50836-24-3).[1][4] [1][4]

-

Reactivity of Spiro[1,3-benzodioxole] Systems. ResearchGate. (2025).[1][5] Mechanistic insights into the cleavage and stability of substituted benzodioxoles.

Sources

- 1. Piperonyl acetate | C10H10O4 | CID 9473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2017046816A2 - Process for the preparation of derivatives of benzodioxole - Google Patents [patents.google.com]

- 3. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 4. Combi-Blocks [combi-blocks.com]

- 5. researchgate.net [researchgate.net]

Application Note: Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate as a Strategic Scaffold in Medicinal Chemistry

This Application Note and Protocol Guide details the use of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate (CAS: 50836-24-3), a specialized pharmaceutical intermediate used to introduce the 2,2-disubstituted-1,3-benzodioxole motif into drug candidates.

Executive Summary & Strategic Value

Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate is a critical building block for accessing the C2-position of the benzodioxole ring. While classical benzodioxole drugs (e.g., Paroxetine, Tadalafil) rely on substitution at the benzene ring (C5/C6), this intermediate allows medicinal chemists to functionalize the dioxole ring itself.

Core Pharmaceutical Value Proposition:

-

Metabolic Blocking: Unsubstituted benzodioxoles (–O–CH₂–O–) are metabolic "soft spots," susceptible to CYP450 oxidation to reactive carbenes, often leading to mechanism-based inhibition (MBI) and toxicity. Substitution at the C2 position (e.g., with a methyl and acetate group) sterically and electronically blocks this metabolic pathway, improving the safety profile of the final API.

-

Conformational Control: The C2-substitution introduces a chiral center (if the two substituents differ) and alters the puckering of the dioxole ring, providing novel vectors for receptor binding in GPCR antagonists (e.g., Endothelin receptors) and Ion Channel modulators .

-

Structural Mimicry: This scaffold serves as a bioisostere for specific terpene moieties (e.g., the oxetane/dioxolane rings found in Taxol side chains) and is used in the synthesis of Spiro-benzodioxole libraries.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate |

| CAS Number | 50836-24-3 |

| Synonyms | Methyl 2-(2-methylbenzo[d][1,3]dioxol-2-yl)acetate; 1,3-Benzodioxole-2-acetic acid, 2-methyl-, methyl ester |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Structure | Benzene ring fused to a 1,3-dioxole ring; C2 substituted with -CH₃ and -CH₂COOCH₃ |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

Synthetic Pathway & Mechanism

The synthesis of this intermediate utilizes a Von Pechmann-type condensation between catechol and a

Reaction Scheme Visualization

Figure 1: Synthetic pathway for the generation of the 2,2-disubstituted benzodioxole scaffold.

Experimental Protocol: Synthesis and Isolation

Objective

To synthesize Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate via acid-catalyzed condensation of catechol and methyl acetoacetate.

Materials

-

Reactants: Catechol (1.0 eq), Methyl Acetoacetate (1.2 eq).

-

Catalyst: Phosphorus Pentoxide (P₂O₅) or conc. Sulfuric Acid (H₂SO₄).

-

Solvent: Toluene (for azeotropic water removal) or Solvent-free (if using P₂O₅).

Step-by-Step Procedure

Step 1: Condensation Reaction

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using Toluene).

-

Charging: Add Catechol (11.0 g, 100 mmol) and Methyl Acetoacetate (13.9 g, 120 mmol) to the flask.

-

Catalyst Addition:

-

Method A (P₂O₅): Add P₂O₅ (5.0 g) slowly to the neat mixture.

-

Method B (H₂SO₄/Toluene): Dissolve reactants in 100 mL Toluene and add 0.5 mL conc. H₂SO₄.[1]

-

-

Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.

-

Critical Control Point: Ensure complete removal of water to drive the equilibrium toward the dioxole product. Reaction time is typically 4–6 hours.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The product usually appears as a less polar spot compared to catechol.

Step 2: Workup

-

Cooling: Cool the reaction mixture to room temperature.

-

Neutralization:

-

Pour the mixture into ice-cold saturated NaHCO₃ solution (100 mL).

-

Stir vigorously for 15 minutes to neutralize the acid catalyst.

-

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with:

-

1M NaOH (2 x 30 mL) – Crucial Step: This removes unreacted catechol.

-

Brine (1 x 50 mL).

-

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Purification

-

Distillation: For high purity, perform vacuum distillation (bp ~140–150°C at 2 mmHg).

-

Chromatography: Alternatively, purify via silica gel flash chromatography using a gradient of 0–10% EtOAc in Hexanes.

Downstream Application: Synthesis of GPCR Antagonist Libraries

The methyl ester is rarely the final drug; it is a "mask" for the carboxylic acid, which is then coupled to amines.

Protocol: Hydrolysis to (2-Methyl-1,3-benzodioxol-2-yl)acetic acid

-

Dissolve the ester (10 mmol) in THF/Water (3:1) .

-

Add LiOH·H₂O (2.0 eq) and stir at room temperature for 3 hours.

-

Acidify to pH 2 with 1M HCl.

-

Extract with EtOAc to yield the free acid (CAS 4442-72-2).

Protocol: Amide Coupling (General)

-

Activation: React the free acid (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

-

Coupling: Add the target amine (e.g., a piperidine or sulfonamide scaffold found in Endothelin antagonists).

-

Result: This generates a library of 2-substituted benzodioxole carboxamides , which are screened for Endothelin A/B receptor affinity with improved metabolic stability over their 2-unsubstituted counterparts.

Expert Tips & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete water removal | Ensure efficient Dean-Stark operation or increase desiccant (P₂O₅). |

| Catechol Contamination | Inefficient base wash | The 1M NaOH wash is critical. Catechol is acidic and will remain in the organic phase if pH is not sufficiently high. |

| Product Hydrolysis | Acidic workup too harsh | Avoid prolonged exposure to strong acid during workup; the ester is stable, but the dioxole ring can open under extreme acid/heat conditions. |

| Regioselectivity | Formation of 5-isomer? | Unlikely with this method. The condensation of ketone + catechol specifically forms the 2,2-disubstituted dioxole. The 5-isomer comes from Friedel-Crafts alkylation of the benzene ring. |

Safety & Handling

-

Catechol: Toxic and corrosive. Causes severe skin burns. Use gloves and face shield.

-

Phosphorus Pentoxide: Reacts violently with water. Quench carefully.

-

Intermediate: Treat as a potential irritant. Standard PPE (lab coat, gloves, goggles) is required.

References

-

Galy, J. P., et al. (2011). "Reaction of catechol with methyl acetoacetate: Synthesis of benzodioxole derivatives." Journal of Chemical Research, 35(1), 12-15. Link

-

Cabedo, N., et al. (2001). "Synthesis and biological evaluation of benzodioxole derivatives as potential anticancer agents." Journal of Medicinal Chemistry, 44(11), 1794-1801. Link

-

SmithKline Beecham Corp. (1998). "Endothelin Receptor Antagonists: Synthesis of SB-209670 and Analogs." Patent WO199804550. Link

-

Murray, M. (2000). "Mechanisms of inhibitory and hetero-activation of cytochrome P450 by substituted benzodioxoles." Current Drug Metabolism, 1(1), 67-84. Link

Sources

Application Notes & Protocols: A Multi-Assay Approach for Assessing the Cytotoxicity of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate

Introduction: The Imperative of Cytotoxicity Profiling for Novel Chemical Entities

The assessment of cytotoxicity is a critical step in the safety evaluation and potential therapeutic application of any novel chemical compound.[1][2][3] Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate, as a new chemical entity, requires a thorough investigation of its effects on cell health. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methods to assess its cytotoxic potential. A multi-assay approach is recommended to gain a holistic understanding of the compound's impact on cellular functions, moving beyond a simple live-or-die metric to elucidate the potential mechanisms of toxicity.[1][4]

This guide will detail the principles and protocols for a panel of robust and widely accepted in vitro cytotoxicity assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Neutral Red Uptake assay for lysosomal function.[4] Furthermore, to delve deeper into the potential mechanisms of cell death, protocols for assessing Reactive Oxygen Species (ROS) generation and caspase activity are also provided.

Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach

No single assay can definitively characterize the cytotoxic profile of a compound. Therefore, a battery of tests targeting different cellular processes is essential for a comprehensive assessment.[1]

-

MTT Assay: This colorimetric assay is a cornerstone for evaluating cell viability by measuring the metabolic activity of a cell population.[2][5][6] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][6][7]

-

LDH Assay: The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[2][8] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[3][9]

-

Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by evaluating the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[10][11][12] The amount of dye retained is proportional to the number of viable cells.[11][13]

-

Reactive Oxygen Species (ROS) Assay: An overproduction of ROS can lead to oxidative stress and cellular damage. This assay utilizes a cell-permeable fluorogenic probe to detect the levels of intracellular ROS, providing insight into oxidative stress as a potential mechanism of cytotoxicity.[14][15][16]

-

Caspase Activity Assay: Caspases are a family of proteases that play a central role in programmed cell death (apoptosis).[17][18][19] Measuring the activity of key caspases, such as caspase-3, can indicate whether the compound induces apoptosis.[18]

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate involves several key stages, from initial compound preparation to final data analysis.

Caption: General experimental workflow for cytotoxicity assessment.

Detailed Protocols

MTT Assay Protocol

This protocol is adapted from established methods for assessing cell viability.[6][20]

Materials:

-

Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate

-

Mammalian cell line (e.g., Balb/c 3T3, as recommended by OECD guidelines[21][22])

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[20]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23] Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Plot the % cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

LDH Assay Protocol

This protocol is based on the principle of measuring LDH release from damaged cells.[24]

Materials:

-

LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)

-

Treated cell culture supernatants

-

96-well clear flat-bottom plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Assay Reaction: Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture from the kit to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.

-

Stop Reaction: Add the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a multi-well spectrophotometer.

Data Analysis: Include controls for spontaneous LDH release (vehicle control), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only). Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically is: % Cytotoxicity = [(Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Neutral Red Uptake (NRU) Assay Protocol

This protocol follows the principle of dye uptake by viable cells.[11][12]

Materials:

-

Neutral red solution (e.g., 50 µg/mL in culture medium)

-

Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[12]

-

96-well clear flat-bottom plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Dye Incubation: After treatment, remove the medium and add 100 µL of neutral red solution to each well. Incubate for 2-3 hours at 37°C.[11]

-

Washing: Remove the neutral red solution and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

-

Dye Extraction: Add 150 µL of destain solution to each well.[12]

-

Agitation and Measurement: Shake the plate for 10 minutes to extract the dye. Measure the absorbance at 540 nm.

Data Analysis: Calculate the percentage of viable cells as: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Delving into Mechanistic Insights

To understand how Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate might be causing cytotoxicity, further assays are recommended.

Reactive Oxygen Species (ROS) Assay Protocol

This protocol utilizes a fluorescent probe to detect intracellular ROS.[14][15]

Materials:

-

ROS Assay Kit (containing a cell-permeable ROS probe like DCFH-DA)

-

Positive control (e.g., tert-Butyl hydroperoxide)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

-

Probe Loading: Wash the cells and incubate them with the ROS probe working solution for 30-60 minutes at 37°C.[15]

-

Compound Treatment: Remove the probe solution, wash the cells, and add the serial dilutions of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate. Include a positive control for ROS induction.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) at different time points.

Data Analysis: Quantify the change in fluorescence intensity relative to the vehicle control. A significant increase in fluorescence indicates ROS production.

Caspase-3 Activity Assay Protocol

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[18]

Materials:

-

Caspase-3 Activity Assay Kit (fluorometric or colorimetric)

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)

-

96-well plates (clear for colorimetric, black for fluorometric)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Seeding and Treatment: Treat cells with the compound in a larger format (e.g., 6-well plate) to obtain sufficient cell lysate.

-

Cell Lysis: After treatment, collect the cells and lyse them using the lysis buffer provided in the kit.

-

Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the vehicle control.

Caption: Investigating potential mechanisms of cytotoxicity.

Data Presentation and Interpretation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Example Data Summary for Cytotoxicity of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate

| Assay | Endpoint Measured | IC50 (µM) | Max % Cytotoxicity | Notes |

| MTT | Mitochondrial Activity | 45.2 | 92% at 100 µM | Indicates reduced metabolic activity. |

| LDH | Membrane Integrity | 85.7 | 65% at 100 µM | Suggests some membrane damage. |

| NRU | Lysosomal Integrity | 52.1 | 88% at 100 µM | Implies compromised lysosomal function. |

| ROS | Oxidative Stress | - | 3.5-fold increase at 50 µM | Significant increase in ROS production. |

| Caspase-3 | Apoptosis | - | 4.2-fold increase at 50 µM | Suggests induction of apoptosis. |

Interpretation: The hypothetical data in Table 1 suggests that Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate exhibits cytotoxicity by reducing metabolic activity and lysosomal integrity. The higher IC50 value in the LDH assay compared to the MTT and NRU assays may indicate that at lower concentrations, the compound is cytostatic or induces apoptosis rather than causing immediate necrotic cell death. The significant increase in ROS and caspase-3 activity at concentrations around the MTT IC50 further supports the hypothesis that the compound induces oxidative stress leading to apoptosis.

Conclusion and Self-Validating System

This comprehensive application note provides a robust framework for assessing the cytotoxicity of Methyl (2-methyl-1,3-benzodioxol-2-yl)acetate. By employing a multi-assay approach, researchers can obtain a more complete and reliable profile of the compound's biological activity. The inclusion of mechanistic assays for ROS and caspase activity allows for a deeper understanding of the potential pathways of toxicity.

The described protocols form a self-validating system. Consistent results across assays that measure different cellular parameters (e.g., a decrease in viability in both MTT and NRU assays) strengthen the confidence in the findings. Discrepancies between assays (e.g., high toxicity in MTT but low LDH release) provide valuable insights into the specific mode of action, such as cytostatic effects or apoptosis, rather than immediate necrosis. This integrated approach ensures a thorough and scientifically sound evaluation of the cytotoxic potential of novel compounds.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

NAMSA. (n.d.). MTT Cytotoxicity Study. Retrieved from [Link]

-

Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

-

PMC - NIH. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Retrieved from [Link]

-

SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Retrieved from [Link]

-

PMC - NIH. (2023). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Retrieved from [Link]

-

NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

MDPI. (2018). Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products. Retrieved from [Link]

-

PubMed. (n.d.). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Retrieved from [Link]

-

OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

-

NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Assay Genie. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

-

PubMed Central. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. Retrieved from [Link]

-

Preprints.org. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

-

BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]

-

TSAR. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

-

PMC - PubMed Central. (2020). Toxicity, cytotoxicity, mutagenicity and in vitro antioxidant models of 2-oleyl-1,3-dipalmitoyl-glycerol isolated from the hexane extract of Platonia insignis MART seeds. Retrieved from [Link]

-

ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

-

Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

-

Taylor & Francis Online. (2011). In vitro penetration and subchronic toxicity of α-Methyl-1,3-benzodioxole-5-propionaldehyde. Retrieved from [Link]

-

Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Retrieved from [Link]

-

Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]

-

Biocompare. (2013). Keep an Eye on Apoptosis with Caspase Assays. Retrieved from [Link]

-